molecular formula C22H16IN3O2 B2953540 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 898420-55-8

4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2953540
CAS No.: 898420-55-8
M. Wt: 481.293
InChI Key: GUNLLXUIVYPRPP-UHFFFAOYSA-N
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Description

4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is an organic compound that has garnered significant interest in various fields of scientific research. This compound's structure combines several complex aromatic systems, making it a subject of study in medicinal chemistry, biological research, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide generally involves a multi-step reaction process. One common approach is to begin with the iodination of aniline derivatives to introduce the iodine atom. This is followed by coupling reactions to form the quinazoline core. The final steps often involve acylation to attach the benzamide group.

Common reagents used in these synthesis steps include iodine or iodo derivatives, acyl chlorides, and various catalysts to promote coupling reactions. Conditions often involve reflux in organic solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound would typically be scaled up using continuous flow reactors to optimize yields and purity. The process would likely involve stringent control of reaction conditions such as temperature, pressure, and reactant concentrations to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is known to undergo various types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The iodine atom in the structure makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: : Sodium borohydride (NaBH₄) in methanol as the solvent.

  • Substitution: : Sodium hydroxide (NaOH) in aqueous solution can facilitate the substitution of the iodine atom.

Major Products Formed

  • Oxidation: : Oxidation typically leads to the formation of quinazoline-N-oxide derivatives.

  • Reduction: : Reduction can produce dihydroquinazoline derivatives.

  • Substitution: : Substitution reactions can lead to the replacement of the iodine with other functional groups such as -OH, -NH₂, or -SH.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

Medically, research is focused on its potential as a therapeutic agent

Industry

In industry, this compound might be explored for its use in material science, particularly in the development of new polymers or as a precursor for high-performance materials.

Mechanism of Action

The exact mechanism of action for 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide depends on its application. In medicinal chemistry, it might exert its effects by interacting with specific protein targets or enzymes, disrupting their normal function. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity, which is a common mechanism in anti-cancer agents.

Comparison with Similar Compounds

Compared to other quinazoline derivatives, 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide stands out due to the presence of the iodine atom, which can significantly affect its reactivity and interactions. Similar compounds include:

  • 4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: : With chlorine instead of iodine, this compound will have different reactivity.

  • N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: : Lacks the halogen substitution, which may affect its biological activity.

Each of these compounds offers unique properties that can be leveraged in various scientific and industrial applications, underscoring the importance of the iodine atom in modifying the compound's characteristics.

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Properties

IUPAC Name

4-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16IN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNLLXUIVYPRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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